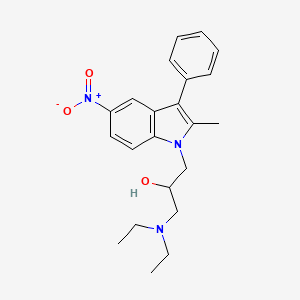![molecular formula C17H18N4 B5179348 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine, also known as BPP, is a novel compound that has recently gained attention in scientific research. BPP is a pyrimidine derivative that has been synthesized using various methods, and its potential applications in the field of biochemistry and pharmacology have been explored.
Mécanisme D'action
The mechanism of action of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood. However, it is believed that 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine exerts its antitumor effects by inhibiting the Akt/mTOR signaling pathway. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to have several biochemical and physiological effects. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has several advantages for lab experiments. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is a stable compound that can be easily synthesized using various methods. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is also soluble in organic solvents, which makes it suitable for use in cell culture experiments. However, there are also limitations to using 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine in lab experiments. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has low water solubility, which can limit its use in in vivo experiments. Additionally, the mechanism of action of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
For the study of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine include further investigation of its mechanism of action, exploration of its potential use in combination with other anticancer drugs, and the development of more water-soluble derivatives.
Méthodes De Synthèse
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is the Suzuki-Miyaura coupling reaction. This method involves the reaction of 3-bromo-1-butylpyrazole with 3-boronic acid-4-methylphenyl and 2-chloro-4,6-dimethylpyrimidine in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine.
Applications De Recherche Scientifique
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been extensively studied for its potential applications in the field of biochemistry and pharmacology. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to have antioxidant properties, which can protect cells from oxidative damage.
Propriétés
IUPAC Name |
5-[3-(1-butylpyrazol-3-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-3-8-21-9-7-17(20-21)15-6-4-5-14(10-15)16-11-18-13-19-12-16/h4-7,9-13H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYREOEBBIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)C2=CC(=CC=C2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)




![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)